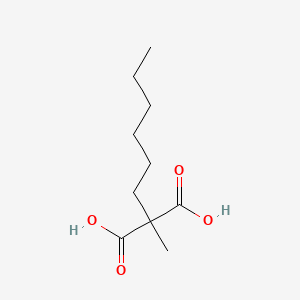
Hexyl(methyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:
Formation of Malonic Ester: Malonic acid is esterified with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form diethyl malonate.
Alkylation: The diethyl malonate is then treated with sodium ethoxide to form the enolate, which undergoes alkylation with hexyl bromide and methyl iodide.
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to form the corresponding dicarboxylic acid, followed by decarboxylation to yield this compound
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.
Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.
Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).
Major Products:
Esters: Hexyl(methyl)propanedioate esters.
Amides: Hexyl(methyl)propanedioamide.
Decarboxylation Product: Hexylmethylacetic acid
Wissenschaftliche Forschungsanwendungen
Hexyl(methyl)propanedioic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Material Science: Utilized in the synthesis of polymers and resins with specific properties.
Pharmaceuticals: Explored for its potential therapeutic effects and as a precursor for drug synthesis
Wirkmechanismus
The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .
Vergleich Mit ähnlichen Verbindungen
Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.
Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.
Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .
Eigenschaften
CAS-Nummer |
4360-86-5 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-hexyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AYICGNRTLKPWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


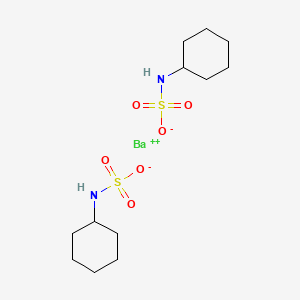

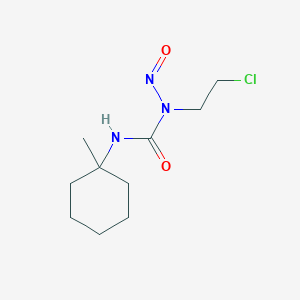
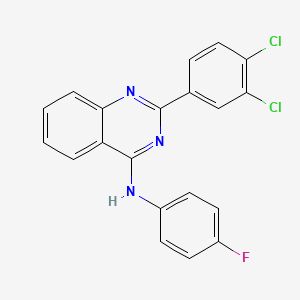
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

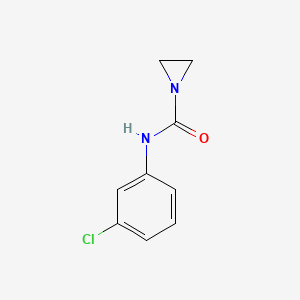
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
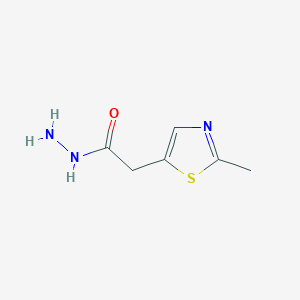
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
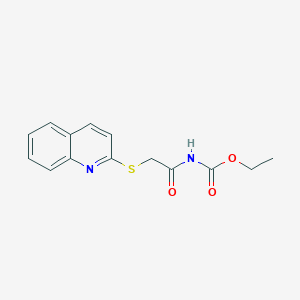
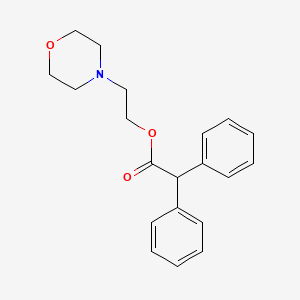
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
